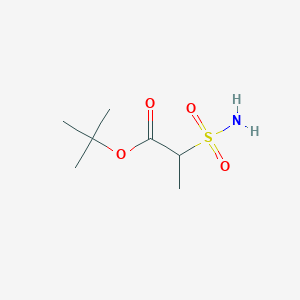

Tert-butyl 2-sulfamoylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-sulfamoylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOSJWSUNDYYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Synthetic Utility of the α Sulfamoyl Ester Moiety

The α-sulfamoyl ester moiety is a key structural feature that defines the potential applications of tert-butyl 2-sulfamoylpropanoate in organic synthesis. This functional group, more formally known as a sulfamate (B1201201) ester, is recognized for its diverse reactivity. nih.gov It can serve as a precursor for amination and aziridination reactions, act as an electrophile in cross-coupling reactions, and function as a masking group for alcohols to alter the biological activity and availability of pharmacologically relevant molecules. nih.gov

The presence of the sulfamoyl group at the alpha position to the ester carbonyl in this compound is significant. This positioning can influence the acidity of the α-proton, potentially facilitating enolate formation and subsequent alkylation or other C-C bond-forming reactions. The sulfamoyl group itself consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and the ester oxygen, creating a unique electronic environment that dictates its reactivity.

While specific data for this compound is not widely available, the properties of a structurally related compound, tert-butyl 2-amino-4-sulfamoylbutanoate, can provide some insight into the physicochemical characteristics of molecules containing a sulfamoyl group and a tert-butyl ester.

Table 1: Computed Properties of a Related Compound: Tert-butyl 2-amino-4-sulfamoylbutanoate

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2O4S |

| Molecular Weight | 238.31 g/mol |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

Data sourced from PubChem for CID 165801122. This data is for a related compound and is provided for illustrative purposes. nih.gov

Overview of Research Trajectories for Complex Sulfamoyl Esters

Direct Esterification and Sulfamoylation Approaches

A primary strategy for synthesizing this compound involves a two-step sequence: the preparation of an appropriate α-substituted propanoate ester followed by the introduction of the sulfamoyl group, or vice versa.

Preparation of α-Substituted Propanoate Esters

The initial step in many potential syntheses is the formation of a tert-butyl propanoate derivative. The bulky tert-butyl group requires specific esterification methods, as standard Fischer esterification is often inefficient.

One viable precursor is tert-butyl 2-hydroxypropanoate . This can be synthesized by the esterification of lactic acid with tert-butanol (B103910). Due to the acid-labile nature of the tert-butyl ester, direct acid-catalyzed esterification can be low-yielding. More sophisticated methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can facilitate this transformation under milder conditions. Alternatively, the reaction of 2-hydroxypropanoic acid with tert-butyl 2,2,2-trichloroacetimidate offers a high-yielding route to tert-butyl esters under neutral or mildly acidic conditions. google.com

Another key intermediate is tert-butyl 2-halopropanoate , such as the chloro- or bromo-derivative. Tert-butyl 2-chloropropanoate can be prepared via the reaction of 2-chloropropionyl chloride with tert-butanol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated HCl. Alternatively, Friedel-Crafts type reactions using an alkylbenzene, 2-chloropropionate, and a Lewis acid catalyst like anhydrous aluminum chloride can yield related structures, suggesting a pathway to the desired ester. google.com

| Precursor | Starting Materials | Reagents/Conditions | Typical Yield |

| Tert-butyl 2-hydroxypropanoate | Lactic acid, tert-butanol | DCC, DMAP | Moderate to High |

| Tert-butyl 2-hydroxypropanoate | Lactic acid, tert-butyl 2,2,2-trichloroacetimidate | Mild acid catalyst | High |

| Tert-butyl 2-chloropropanoate | 2-chloropropionyl chloride, tert-butanol | Pyridine or triethylamine | Good |

Introduction of the Sulfamoyl Group

With the tert-butyl propanoate core in place, the next step is the introduction of the sulfamoyl group (-SO₂NH₂).

If starting from tert-butyl 2-hydroxypropanoate , a direct sulfamoylation of the secondary alcohol is required. This can be achieved using sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. However, this reagent can be unstable. A more recent and selective method involves the use of a Burgess-type reagent, such as N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, which can sulfamoylate alcohols under mild conditions. galchimia.com This would be followed by the removal of the Boc protecting group with acid. galchimia.com Another approach is the use of hexafluoroisopropyl sulfamate, a stable solid that reacts with alcohols to form sulfamates. organic-chemistry.org

Alternatively, starting from tert-butyl 2-halopropanoate , a nucleophilic substitution reaction with the anion of sulfamide (B24259) could be envisioned, although this route is less common.

A more general and versatile method involves the activation of sulfamic acid salts. nih.gov In this approach, an amine is first reacted with a sulfur trioxide complex to form a sulfamic acid salt. This salt is then activated, for instance with triphenylphosphine ditriflate, and subsequently reacted with an alcohol nucleophile to furnish the sulfamate ester. nih.govnih.gov This method is broadly applicable to a range of primary and secondary alcohols. nih.gov

| Method | Substrate | Key Reagents | Key Features |

| Direct Sulfamoylation | Tert-butyl 2-hydroxypropanoate | Sulfamoyl chloride, base | Direct but reagent can be unstable |

| Burgess-type Reagent | Tert-butyl 2-hydroxypropanoate | N-(Boc)-aminosulfonylpyridinium | Mild conditions, requires deprotection |

| Activated Sulfamate | Tert-butyl 2-hydroxypropanoate | Sulfamic acid salt, activating agent (e.g., triphenylphosphine ditriflate) | Versatile and applicable to various alcohols nih.gov |

Multicomponent Coupling and Cascade Reactions for Sulfamoyl Ester Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient strategy for building molecular complexity. While no specific MCR for this compound is documented, related transformations provide a blueprint for potential routes.

For instance, a visible-light-induced multicomponent reaction has been developed for the synthesis of sulfonic esters from arylazo sulfones, DABSO (a sulfur dioxide surrogate), and various alcohols. nih.gov Adapting such a strategy to generate a sulfamoyl ester would require the development of a suitable sulfamoylating agent that can participate in a similar photochemical process.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of α-acylamino amides and related structures. nih.gov While not directly applicable for the synthesis of sulfamoyl esters, the principles of these reactions could inspire the design of novel MCRs that incorporate a sulfamoyl-containing component.

Cascade reactions, which involve two or more sequential transformations in a one-pot process, could also be envisioned. For example, an initial reaction to form an intermediate, such as an epoxide from tert-butyl acrylate, followed by a ring-opening with a sulfamide nucleophile, could potentially lead to the desired product scaffold.

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound necessitates careful control over chemoselectivity and regioselectivity, particularly during the sulfamoylation step.

When starting with a precursor that has multiple reactive sites, such as a diol or an amino alcohol, the sulfamoylating agent must selectively react with the desired functional group. It is known that nitrogen nucleophiles are generally more reactive towards sulfamoylation than oxygen nucleophiles. galchimia.com Within a molecule containing multiple hydroxyl groups, primary alcohols are typically more reactive than secondary alcohols due to reduced steric hindrance. galchimia.comnih.gov This inherent selectivity can be exploited to direct the sulfamoylation to a specific position. For the synthesis of this compound from tert-butyl 2,3-dihydroxypropanoate, for example, achieving selectivity for the C2 hydroxyl over the C3 primary hydroxyl would be a significant challenge.

The choice of sulfamoylating reagent and reaction conditions plays a crucial role. Low-temperature reactions can enhance regioselectivity by favoring the kinetically controlled product. nih.gov The use of bulky sulfamoylating agents might also improve selectivity by preferentially reacting with the less sterically hindered hydroxyl group.

Green Chemistry Principles in Sulfamoyl Propanoate Synthesis Methodologies

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer solvents, catalytic methods, and improved atom economy.

In the esterification step, traditional methods often use stoichiometric amounts of activating agents, generating significant waste. The use of heterogeneous acid catalysts, such as acidic clays (B1170129) or resins, can simplify purification and allow for catalyst recycling. mdpi.comresearchgate.net Enzymatic esterification, using lipases, offers a highly selective and environmentally benign alternative, operating under mild conditions. researchgate.net

For the sulfamoylation step, moving away from hazardous reagents like sulfamoyl chloride is a key green objective. The development of stable, solid sulfamoylating agents like hexafluoroisopropyl sulfamate reduces handling risks. organic-chemistry.org Furthermore, catalytic methods for sulfamoylation, such as the use of N-methylimidazole with activated aryl sulfamate donors, improve efficiency and reduce waste. organic-chemistry.org

Mechanistic Investigations and Reactivity Profiles of Tert Butyl 2 Sulfamoylpropanoate

Reactivity of the Sulfamoyl Moiety in Ester Derivatives

The sulfamoyl group (-SO₂NH₂) in ester derivatives such as tert-butyl 2-sulfamoylpropanoate exhibits a dual reactivity profile, capable of acting as both a nucleophile and, under certain conditions, rendering the sulfur atom electrophilic. Its behavior is significantly influenced by the electronic effects of the adjacent propanoate ester.

Nucleophilic and Electrophilic Transformations

The nitrogen atom of the sulfamoyl group possesses a lone pair of electrons, making it nucleophilic. This nucleophilicity allows it to participate in reactions with various electrophiles. For instance, in the synthesis of related sulfamate (B1201201) esters, the nitrogen of a sulfamic acid salt can act as a nucleophile to attack an activated species. nih.gov The reactivity of the sulfamoyl nitrogen is, however, modulated by the electron-withdrawing nature of the adjacent sulfonyl and propanoate groups, which can decrease its basicity and nucleophilicity compared to a simple amine.

Conversely, the sulfur atom of the sulfamoyl group is highly electrophilic due to the presence of two oxygen atoms and the nitrogen atom, which pull electron density away from it. This electrophilicity is the basis for nucleophilic substitution reactions at the sulfur center. nih.gov Theoretical studies on analogous methanesulfonyl chloride have shown that the sulfur center is strongly electropositive, facilitating attack by nucleophiles. nih.gov In the context of this compound, nucleophiles can attack the sulfur atom, leading to the displacement of the amino group or other substituents, depending on the reaction conditions and the nature of the attacking nucleophile.

Furthermore, the entire sulfamoyl moiety can act as a leaving group in certain reactions. The stability of the resulting sulfamate anion contributes to the feasibility of such transformations.

Stability under Various Reaction Conditions

The stability of the sulfamoyl moiety in ester derivatives is a critical consideration in chemical transformations. Generally, sulfonamides are known to be chemically robust. acs.org Studies on the hydrolysis of sulfonamides have shown that they are generally stable under typical environmental pH and temperature conditions, with long half-lives. libretexts.orgkhanacademy.org However, the stability can be influenced by the pH of the medium. For instance, sulfamoyl triazoles, which are structurally related to N-substituted sulfamoyl compounds, exhibit greater stability in basic media compared to acidic media. nih.gov

The stability of the sulfamoyl group in this compound is expected to be comparable to that of other N-acylsulfamoyl compounds. These compounds are generally stable, but the ester linkage introduces a potential site for hydrolysis under acidic or basic conditions, which could indirectly affect the sulfamoyl group. The table below summarizes the general stability of related sulfonyl derivatives under different conditions.

| Condition | General Stability of Sulfonyl Derivatives | Reference |

| Acidic | Can be labile, depending on the specific structure. | nih.gov |

| Basic | Generally more stable than in acidic conditions. | nih.gov |

| Neutral | Generally stable. | libretexts.orgkhanacademy.org |

Ester Cleavage and Transesterification Reactions of the tert-Butyl Group

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. scribd.com

The cleavage of the tert-butyl ester in this compound typically proceeds via an SN1-type mechanism. nih.gov Protonation of the ester carbonyl oxygen by a strong acid is followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. A variety of acidic reagents can be employed for this purpose.

Transesterification, the conversion of one ester to another, is another important reaction of the tert-butyl ester group. researchgate.netresearchgate.netnih.gov This can be achieved under either acidic or basic conditions. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, involving protonation of the carbonyl, nucleophilic attack by an alcohol, and elimination of tert-butanol (B103910). researchgate.netnih.gov Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of an alkoxide on the ester carbonyl. researchgate.net The choice of catalyst and reaction conditions can allow for selective transesterification. rsc.org

The following table outlines various conditions reported for the cleavage and transesterification of tert-butyl esters.

| Reaction | Reagents and Conditions | Outcome | Reference |

| Cleavage | Trifluoroacetic acid (TFA) | Carboxylic acid | scribd.com |

| Cleavage | Hydrochloric acid (HCl) | Carboxylic acid | scribd.com |

| Cleavage | Silica gel, refluxing toluene | Carboxylic acid | scribd.comrsc.org |

| Cleavage | Aqueous phosphoric acid | Carboxylic acid | |

| Cleavage | Tris(4-bromophenyl)amminium radical cation (Magic Blue), triethylsilane | Carboxylic acid | |

| Transesterification | Alcohol, acid catalyst (e.g., H₂SO₄) | New ester | researchgate.netnih.gov |

| Transesterification | Alcohol, base catalyst (e.g., NaOR) | New ester | researchgate.net |

| Transesterification | α-aryl α-diazoesters, B(C₆F₅)₃ catalyst | New ester | rsc.org |

Stereochemical Lability and Epimerization at the α-Carbon

The α-carbon of this compound is a stereocenter, and its stereochemical integrity is a crucial aspect of the molecule's reactivity, particularly in the context of stereoselective synthesis. The presence of both a carbonyl group and a sulfonyl group attached to the α-carbon influences the acidity of the α-proton and, consequently, the potential for epimerization.

Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur at the α-carbon via the formation of an enolate or enol intermediate under basic or acidic conditions, respectively. The abstraction of the α-proton by a base leads to a planar enolate, and subsequent reprotonation can occur from either face, leading to a mixture of epimers. Similarly, acid-catalyzed enolization can also lead to loss of stereochemical information at the α-carbon.

The stability of the carbanion formed upon deprotonation at the α-carbon is enhanced by the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. This increased acidity of the α-proton makes the compound susceptible to epimerization, especially in the presence of base. However, the bulky tert-butyl group may offer some steric hindrance, potentially influencing the rate of this process. Palladium-catalyzed α-arylation of esters has been shown to proceed with high diastereoselectivity under conditions that avoid the formation of alkali metal enolates, which can cause epimerization. This suggests that careful choice of reaction conditions is critical to maintain the stereochemical integrity of the α-center.

Factors that can influence the stereochemical lability at the α-carbon include:

Base/Acid Strength: Stronger bases or acids are more likely to promote enolate/enol formation and subsequent epimerization.

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and epimerization.

Solvent: The polarity and proticity of the solvent can influence the stability of the intermediates and the rate of epimerization.

Reaction Time: Longer reaction times increase the likelihood of epimerization.

Asymmetric Synthesis and Stereocontrol in Tert Butyl 2 Sulfamoylpropanoate Derivatives

Enantioselective Synthesis via Chiral Catalysis

The direct creation of a stereocenter at the α-position of a carbonyl compound is a powerful strategy in asymmetric synthesis. Chiral catalysis, employing either small organic molecules (organocatalysis) or transition metal complexes, offers an efficient means to achieve high enantioselectivity.

Organocatalysis has emerged as a robust tool for the enantioselective α-functionalization of carbonyl compounds. Chiral amines, such as proline and its derivatives, and chiral phosphoric acids are prominent examples of organocatalysts that can activate substrates towards stereoselective bond formation. For instance, the enantioselective α-alkylation of aldehydes can be achieved through the synergistic merger of secondary amine organocatalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis. princeton.edu This approach allows for the coupling of simple olefins with aldehydes to generate α-alkylated products with high enantioselectivity. princeton.edu

Another relevant organocatalytic method is the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides, which are stable surrogates for diazocarbonyl compounds. wikipedia.org In the presence of a chiral phosphoric acid catalyst, these ylides can react with aryl amines to produce α-amino esters with excellent enantiocontrol, a transformation analogous to the potential amination of a suitable precursor to a sulfamoylpropanoate. wikipedia.org

The following table summarizes representative examples of organocatalytic α-functionalization of aldehydes and related compounds, illustrating the potential of these systems for the synthesis of chiral α-substituted carbonyls.

| Catalyst | Substrate | Reagent | Product Type | Yield (%) | ee (%) | Reference |

| Chiral Imidazolidinone / Thiophenol / Ir photocatalyst | Aldehyde | Olefin | α-Alkyl Aldehyde | 64 | 95 | princeton.edu |

| Chiral Phosphoric Acid | α-Carbonyl Sulfoxonium Ylide | Aryl Amine | α-Amino Ester | up to 99 | up to 98 | wikipedia.org |

| Cinchona Alkaloid Derivative | Bromonitromethane | Aliphatic Aldehyde | D-α-Amino Amide | up to 85 | up to 99 | rsc.org |

Transition metal catalysis offers a broad spectrum of reactions for asymmetric C-C and C-heteroatom bond formation. For the synthesis of α-chiral esters, palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method. This approach could be applied to a suitably derivatized sulfamoyl acetate (B1210297). For example, the catalytic asymmetric alkylation of 3-fluorooxindoles with allylic acetates, catalyzed by a palladium complex, proceeds with high enantio- and diastereoselectivity to furnish products with vicinal stereocenters. nih.gov

Copper-catalyzed reactions are also of significant interest. For instance, the enantioselective synthesis of α-aminoboronic acid derivatives has been achieved through the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters. nih.gov This demonstrates the potential for copper catalysts to control stereochemistry in the formation of a C-N bond at an α-position.

The table below presents examples of transition metal-catalyzed asymmetric reactions that could be adapted for the synthesis of chiral tert-butyl 2-sulfamoylpropanoate derivatives.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and sulfur-based chiral auxiliaries, such as those derived from amino acids, are widely used for the diastereoselective alkylation of enolates. scielo.org.mxwikipedia.org

The general strategy involves the acylation of the chiral auxiliary with a propionyl group, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. wikipedia.org Subsequent cleavage of the auxiliary provides the chiral carboxylic acid, which can then be esterified to the desired tert-butyl ester. Sulfur-based chiral auxiliaries, like thiazolidinethiones, have shown excellent performance in acetate aldol (B89426) reactions and Michael additions. scielo.org.mxresearchgate.net

The following table illustrates the application of chiral auxiliaries in diastereoselective synthesis.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. Enzymatic kinetic resolution is a particularly powerful tool, with lipases being commonly used for the selective hydrolysis or esterification of one enantiomer of a racemic ester. nih.gov For instance, the kinetic resolution of racemic α-arylalkanoic acids can be achieved through asymmetric esterification using a chiral acyl-transfer catalyst. ineosopen.org

Dynamic kinetic resolution (DKR) is an advancement where the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This often involves the combination of an enzyme for the resolution step and a metal catalyst for the racemization.

The table below provides examples of kinetic and dynamic kinetic resolution of chiral carboxylic acids and their derivatives.

Retention and Inversion of Configuration in Transformations of α-Sulfamoyl Propanoates

The stereochemical outcome of reactions involving the chiral center of α-sulfamoyl propanoates is crucial for their synthetic utility. Transformations at the α-position can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, in the conversion of sulfinamides to sulfinate esters, the stereochemistry can be influenced by the steric bulk of the alcohol and the leaving amine group, with both retention and inversion being observed under different conditions. tdx.cat

In the context of α-amino acid synthesis, the removal of an N-sulfinyl group from an amino acid adduct under mildly acidic conditions has been shown to proceed with full retention of the α-stereogenic center. rsc.org Understanding and controlling the stereochemistry of such transformations is essential for the design of synthetic routes to complex molecules derived from this compound.

Computational and Theoretical Studies on Tert Butyl 2 Sulfamoylpropanoate Systems

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and conformational landscapes of organic molecules. mdpi.comnih.gov For tert-butyl 2-sulfamoylpropanoate, DFT calculations can predict the most stable conformations by optimizing the geometry of various possible arrangements of its constituent groups. The presence of the bulky tert-butyl group and the polar sulfamoyl moiety introduces significant steric and electronic effects that govern the molecule's preferred three-dimensional structure.

Conformational analysis using DFT typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. researchgate.net For this compound, key rotations would include the C-C bond of the propanoate backbone, the C-S bond of the sulfamoyl group, and the C-O bond of the tert-butyl ester. The results of such an analysis would identify the global minimum energy conformer, as well as other low-energy isomers that may be populated at room temperature. researchgate.net

Beyond conformational preferences, DFT provides a detailed picture of the electronic structure. nih.gov Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtainable from DFT calculations.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be employed to elucidate reaction pathways. By simulating the molecule in the presence of a reactant, it is possible to observe the mechanism of a chemical transformation step-by-step. This is particularly useful for understanding reactions where multiple pathways are possible or where the transition states are difficult to characterize experimentally. For instance, the hydrolysis of the tert-butyl ester or reactions involving the sulfamoyl group could be modeled to understand the sequence of bond-breaking and bond-forming events.

MD simulations can also provide insights into the conformational dynamics, showing how the molecule transitions between different low-energy states identified by DFT. This information is crucial for understanding how the molecule's shape and flexibility influence its reactivity and interactions with other molecules.

Quantum Chemical Insights into Reactivity and Selectivity

Quantum chemical methods, including DFT and higher-level ab initio calculations, provide profound insights into the factors governing the reactivity and selectivity of this compound. mdpi.com By calculating various reactivity descriptors, chemists can predict how the molecule will behave in a chemical reaction.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a general overview of the molecule's reactivity. nih.gov These include electronegativity, chemical hardness, and the electrophilicity index. Local reactivity descriptors, such as Fukui functions and local softness, pinpoint the specific atoms or functional groups within the molecule that are most susceptible to attack by electrophiles or nucleophiles. For this compound, these calculations would likely indicate the carbonyl carbon of the ester and the nitrogen and oxygen atoms of the sulfamoyl group as key reactive sites.

These theoretical predictions of reactivity can guide the design of new synthetic routes and help in understanding the outcomes of known reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 3.35 eV |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.21 eV |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtainable from quantum chemical calculations.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

A significant application of computational chemistry lies in the prediction of stereochemical outcomes in asymmetric reactions. This compound possesses a stereocenter at the second carbon of the propanoate chain. Therefore, its synthesis and reactions can lead to the formation of stereoisomers.

Computational modeling can be used to predict which stereoisomer will be the major product in a reaction. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product formed via the lower energy transition state will be the major product.

For example, in a reaction involving the enolate of this compound, computational models could be used to predict the facial selectivity of an incoming electrophile. By modeling the transition states for attack from the re and si faces of the enolate, the diastereomeric or enantiomeric excess of the product can be estimated. These predictions are invaluable for designing and optimizing stereoselective syntheses.

Advanced Analytical Methodologies for the Characterization and Chiral Purity Determination of Tert Butyl 2 Sulfamoylpropanoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of Tert-butyl 2-sulfamoylpropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to verify the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and proton environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the methine proton at the chiral center (C2), the methyl group at C3, and the protons of the sulfamoyl (-SO₂NH₂) group. The large tert-butyl group would appear as a singlet, while the coupling between the methine and methyl protons would result in a doublet and a quartet, respectively.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms, including the carbonyl carbon of the ester, the carbons of the tert-butyl group, the chiral C2 carbon, and the C3 methyl carbon.

Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include strong stretches for the carbonyl (C=O) of the ester, two asymmetric and symmetric stretches for the sulfonyl (S=O) group, and N-H stretches for the primary sulfonamide.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique confirms that the molecular weight is consistent with the chemical formula C₇H₁₅NO₄S, distinguishing it from other potential isobaric compounds.

| Technique | Expected Observation | Structural Inference |

|---|---|---|

| ¹H NMR | Singlet (~1.5 ppm, 9H); Quartet (~4.2 ppm, 1H); Doublet (~1.6 ppm, 3H); Broad Singlet (~5.0 ppm, 2H) | Confirms tert-butyl, CH, CH₃, and NH₂ protons |

| ¹³C NMR | Signals for C=O (~170 ppm), Quaternary C (~82 ppm), CH₃ of tert-butyl (~28 ppm), Chiral CH (~55 ppm), CH₃ (~15 ppm) | Confirms carbon skeleton and functional groups |

| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch); ~1340 cm⁻¹ & ~1160 cm⁻¹ (S=O stretches); ~3350-3250 cm⁻¹ (N-H stretches) | Confirms ester, sulfonamide functionalities |

| HRMS (ESI+) | Precise m/z for [M+H]⁺ or [M+Na]⁺ corresponding to C₇H₁₅NO₄S | Confirms elemental composition |

**6.2. Chromatographic Separation Techniques for Enantiomer Purity

Chromatographic methods are essential for assessing the enantiomeric purity of this compound, which is critical for applications where one enantiomer may have different biological activity than the other.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. researchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. researchgate.net For a compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. mdpi.com The separation can be optimized by screening different mobile phase systems, including normal-phase (e.g., hexane/isopropanol), polar organic (e.g., methanol or acetonitrile), and reversed-phase conditions. The relative amounts of the two enantiomers can be accurately determined from the peak areas in the resulting chromatogram.

| Parameter | Condition/Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time (R-enantiomer) | ~8.5 min |

| Expected Retention Time (S-enantiomer) | ~10.2 min |

| Expected Resolution (Rs) | > 2.0 |

GC-MS is a powerful technique for trace analysis due to its high sensitivity and specificity. However, polar and non-volatile compounds like this compound are often unsuitable for direct GC analysis. jfda-online.com Chemical derivatization is employed to increase volatility and thermal stability. researchgate.net The active hydrogens on the sulfamoyl group can be replaced with more stable, less polar groups. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to form a trimethylsilyl (TMS) derivative. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The molecule is separated from other components on the GC column based on its boiling point and interaction with the stationary phase, and then fragmented and detected by the mass spectrometer. This allows for both quantification and structural confirmation of trace amounts of the analyte.

| Parameter | Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Injection Mode | Splitless for trace analysis |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Mass Fragments | Molecular ion (M⁺) of the derivative; fragment from loss of tert-butyl group [M-57]⁺; characteristic silyl fragments |

Chiroptical Methods for Absolute Configuration Assignment

While chromatography can separate enantiomers, chiroptical methods are used to determine their absolute configuration (i.e., assigning them as R or S). wikipedia.org Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide information on how a chiral molecule interacts with circularly polarized light. uantwerpen.be

The modern approach involves a combination of experimental measurement and computational chemistry. uantwerpen.be The VCD or ECD spectrum of a pure enantiomer is measured experimentally. Concurrently, quantum mechanical calculations (e.g., using Density Functional Theory, DFT) are performed to predict the theoretical spectrum for one specific configuration, for instance, the R-enantiomer. The absolute configuration of the experimentally measured sample is assigned by matching its spectrum to the calculated one. A positive correlation confirms the configuration, while an inverted correlation indicates the opposite enantiomer. This method is powerful as it does not require crystallization of the compound. uantwerpen.be

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its connectivity, conformation, and absolute configuration in the solid state. nih.gov The technique requires a high-quality single crystal of the compound. nih.gov

When the crystal is irradiated with an X-ray beam, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. nih.gov This map reveals the precise coordinates of each atom in the crystal lattice, allowing for the determination of exact bond lengths, bond angles, and torsional angles. For a chiral compound crystallized in a chiral space group, the analysis can also unambiguously determine the absolute configuration. Furthermore, the data reveals how molecules pack in the solid state, including intermolecular interactions like the hydrogen bonds formed by the sulfamoyl group. researchgate.net

| Crystallographic Parameter | Typical Expected Value/Information |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions (Å) | a, b, c values defining the crystal lattice |

| Bond Lengths & Angles | Precise measurements (e.g., C=O, S=O, C-N bond lengths) |

| Absolute Configuration | Unambiguous assignment (R or S) via Flack parameter |

| Intermolecular Interactions | Identification of hydrogen bonding networks involving the -SO₂NH₂ group |

Synthetic Applications of Tert Butyl 2 Sulfamoylpropanoate As a Core Building Block

Postulated Utility in the Construction of Complex Organic Scaffolds

The bifunctional nature of tert-butyl 2-sulfamoylpropanoate, containing both a protected carboxylic acid and a sulfamoyl group, would theoretically make it a versatile building block for the construction of complex organic scaffolds. The tert-butyl ester serves as a sterically hindered and acid-labile protecting group for the carboxylic acid functionality. This allows for the selective manipulation of other parts of a molecule under basic or neutral conditions without affecting the ester. Subsequently, the tert-butyl group can be removed under acidic conditions to reveal the carboxylic acid for further transformations, such as amide bond formation or reduction.

The sulfamoyl moiety (-SO₂NH₂) offers a handle for introducing the sulfonamide functionality, a common pharmacophore in many drug molecules. The nitrogen atom of the sulfamoyl group can be alkylated or arylated to create more complex sulfonamide derivatives. The presence of these two orthogonal functionalities would allow for a stepwise and controlled elaboration of molecular complexity.

Hypothetical Precursor to Structurally Diverse Sulfonamide and Sulfamate (B1201201) Derivatives

Primary sulfonamides are valuable precursors for the synthesis of a wide array of substituted sulfonamides. nih.govtcichemicals.com The nitrogen atom of the sulfamoyl group in this compound could, in principle, be functionalized through various modern synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or heteroaryl substituents. chemicalbook.com Similarly, copper-catalyzed N-alkylation or N-arylation reactions could provide access to a diverse range of secondary and tertiary sulfonamides.

Furthermore, the sulfamoyl group could potentially be converted into a sulfamate. While less common, methods for the oxidative conversion of sulfonamides to sulfamates have been reported. Sulfamates are another important class of organic compounds with applications in medicinal chemistry, for example, as carbonic anhydrase inhibitors. researchgate.net

Speculative Role in the Synthesis of Chiral α-Amino and α-Hydroxy Acids

The propanoate backbone of the molecule suggests its potential as a precursor for α-substituted carboxylic acids. If the α-position (carbon-2) could be functionalized, this compound might serve as a template for the synthesis of chiral α-amino and α-hydroxy acids.

For the synthesis of α-amino acids, a hypothetical route could involve the α-bromination of the propanoate followed by nucleophilic substitution with an azide or a protected amine. Subsequent manipulation of the sulfamoyl group and deprotection would lead to the desired α-amino acid. The stereoselective synthesis of such compounds often relies on the use of chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon. tcichemicals.comsemanticscholar.org

Similarly, for the synthesis of α-hydroxy acids, an α-hydroxylation reaction could be envisioned. Various methods exist for the enantioselective α-hydroxylation of carbonyl compounds, often employing chiral catalysts. researchgate.netnih.gov

Postulated Integration into Heterocyclic and Macrocyclic Ring Systems

The dual functionality of this compound could be strategically employed in the synthesis of heterocyclic and macrocyclic structures. For instance, the carboxylic acid, after deprotection, could be used in intramolecular cyclization reactions. If the sulfamoyl nitrogen were functionalized with a group containing a suitable nucleophile or electrophile, a variety of nitrogen- and sulfur-containing heterocycles could potentially be accessed. The synthesis of N-heterocycles is a significant area of organic chemistry, with many applications in drug discovery.

In the context of macrocyclization, the molecule could be incorporated into a linear precursor containing multiple reactive sites. An intramolecular reaction, such as a macrolactamization or a ring-closing metathesis (if appropriate unsaturation is introduced), could then be used to form a large ring structure. Macrocycles are prevalent in natural products and have gained increasing attention as therapeutic agents. nih.gov

Theoretical Development of Novel Reagents and Ligands for Organic Transformations

The structural features of this compound suggest its potential as a scaffold for the development of new reagents and ligands for organic synthesis. The sulfamoyl group, for instance, could be modified to incorporate coordinating atoms, leading to the formation of chiral ligands for asymmetric catalysis. Pyridinooxazoline (PyOx) ligands, for example, are a class of bidentate nitrogen ligands used in asymmetric catalysis. beilstein-journals.org

The combination of a chiral center (if introduced at the α-position) and the coordinating ability of the sulfonamide group could lead to the development of novel catalysts for a range of transformations. The tert-butyl ester could serve to tune the steric and electronic properties of such a ligand or could be a point of attachment to a solid support for applications in solid-phase synthesis.

While "this compound" does not appear in the current body of scientific literature, a theoretical exploration of its potential synthetic applications based on the known chemistry of its functional groups highlights its promise as a versatile building block. Its bifunctional nature could theoretically enable the construction of complex molecules, including diverse sulfonamide and sulfamate derivatives, chiral α-amino and α-hydroxy acids, and various heterocyclic and macrocyclic systems. Furthermore, its structure holds potential for the development of novel reagents and ligands. The exploration of this and other novel building blocks will continue to be a driving force in the advancement of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.